[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
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Properties
IUPAC Name |
[7-ethylsulfanyl-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-28-21-17-9-16-14(11-25)10-22-12(2)18(16)27-20(17)23-19(24-21)13-5-7-15(26-3)8-6-13/h5-8,10,25H,4,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMCHFZMJHACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.9 g/mol. The structural complexity arises from its tricyclic framework and various substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N3O2S |
| Molecular Weight | 399.9 g/mol |
| CAS Number | 892382-93-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Compounds containing sulfur atoms have been noted for their antimicrobial properties. Research indicates that thioether-containing compounds can disrupt bacterial cell membranes or inhibit vital enzymatic pathways . The ethylsulfanyl group in this compound may contribute to such activities, warranting further investigation into its efficacy against various pathogens.
Neuroprotective Effects
Emerging evidence suggests that similar compounds may possess neuroprotective effects. For example, derivatives of methoxyphenyl groups have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This raises the possibility that our compound could also exhibit neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Study 1: Anticancer Screening
In a preliminary screening study, a series of triazole derivatives were evaluated for their cytotoxicity against several cancer cell lines. The findings indicated that modifications at the 7-position significantly enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549). Although our compound has not been directly tested, its structural similarities suggest it could yield comparable results.
Case Study 2: Antimicrobial Evaluation
A study investigating the antimicrobial activity of sulfur-containing compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The ethylsulfanyl moiety in our compound may contribute to similar antimicrobial activity, which could be explored through future assays.
Scientific Research Applications
Pharmaceutical Applications
The primary application of this compound lies in its potential therapeutic effects. Research indicates that compounds with similar structural features often exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
-
Anticancer Activity :
- Compounds with triazole rings have shown promise in inhibiting cancer cell proliferation. The specific triazatricyclo structure may enhance binding affinity to cancer-related targets.
- A study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of specific pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
The unique structural characteristics of this compound may also lend themselves to applications in material science.
- Polymer Development :
- Nanotechnology :
Case Study 1: Anticancer Activity
A recent study investigated a series of triazole derivatives for their anticancer properties against various cell lines. The results indicated that derivatives with similar structural motifs as [7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol exhibited IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a related compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting its potential use as an antimicrobial agent .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagent/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Cyclization | Thiophenol, UV light, benzene | 32–40 | Competing radical pathways |
| Sulfur incorporation | Ethylsulfanyl chloride, DCM | 55–60 | Thiol oxidation |
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS97 is critical for unambiguous stereochemical determination:
- Refinement protocols : Anisotropic displacement parameters (ADPs) refine atomic positions, distinguishing between d,l- and meso-isomers in crowded regions .
- Validation metrics : R factors (<0.05) and data-to-parameter ratios (>7:1) ensure reliability .
- Software integration : WinGX/ORTEP-3 visualizes hydrogen-bonding networks and π-π stacking, which stabilize crystal packing .
Example : In a related tricyclic compound, SC-XRD confirmed the exo-configuration of a methoxy group by analyzing torsion angles (C8–C12–O3 = 105.82°) .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
Combine:
- ¹³C NMR : Assigns quaternary carbons (e.g., methoxyphenyl C-3 at δ 5.3 ppm in disulfide analogs) .
- 2D NMR (HSQC/HMBC) : Maps heterocyclic connectivity, resolving overlapping signals in the tricyclic core.
- High-resolution MS : Confirms molecular formula (e.g., [M+H]⁺ with <3 ppm error).
Note : Methanol’s hydroxyl proton (δ 1–5 ppm) may require deuterated solvents (e.g., DMSO-d₆) for suppression .
Advanced: How can conflicting NMR data for regioisomers be resolved?
Answer:
Contradictions arise from similar chemical environments (e.g., ethylsulfanyl vs. methyl groups). Strategies include:
- Dynamic NMR (DNMR) : Vary temperature (e.g., 25–80°C) to detect slow-exchange conformers.
- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict ¹H/¹³C shifts, validated against experimental data .
- Crystallographic cross-validation : Compare NMR-predicted dihedral angles with SC-XRD results to confirm regiochemistry .
Case Study : In a structurally related disulfide, ¹³C NMR δ 7.4 ppm differences between sulfides and disulfides resolved ambiguities .
Basic: What biological targets are plausible given structural analogs?
Answer:
The ethylsulfanyl and methoxyphenyl moieties suggest:
Q. Table 2: Bioactivity of Structural Analogs
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound B | ObgE GTPase | 40 μM | |
| 9-(4-Methoxyphenyl) derivative | DPPH radical | 25 μM |
Advanced: How can environmental fate studies inform handling protocols?
Answer:
Though direct data are lacking, extrapolate from structurally related compounds:
- Hydrolysis : Methanol and ethylsulfanyl groups may hydrolyze under acidic/basic conditions (t₁/₂ ~72 hrs at pH 2–12).
- Photodegradation : UV exposure risks C–S bond cleavage; use amber glassware and N₂ blankets during storage .
- Ecotoxicology : Model logP values (e.g., 2.8–3.4) suggest moderate bioaccumulation; conduct Daphnia magna acute toxicity assays (EC₅₀) .
Advanced: What computational tools predict intermolecular interactions in co-crystals?
Answer:
- Hirshfeld surface analysis : Quantifies hydrogen-bonding (e.g., O–H⋯N, C–H⋯π) and van der Waals contributions .
- Mercury CSD : Maps interaction motifs (e.g., R₂²(8) rings) for co-former selection (e.g., carboxylic acids vs. amines) .
- Molecular dynamics (MD) : Simulates stability under thermal stress (e.g., 300 K, NPT ensemble) to assess co-crystal viability.
Example : A related triazatricyclo compound formed stable co-crystals with succinic acid via O–H⋯N (2.09 Å) interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
